3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Overview
Description
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the empirical formula C4H10ClNO3S and a molecular weight of 187.65 g/mol . It is a solid compound that belongs to the class of halogenated heterocycles . This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
The synthesis of 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride involves several steps. One common method includes the reaction of tetrahydrothiophene 1,1-dioxide with hydroxylamine hydrochloride under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation . Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrahydrothiophene compounds .
Scientific Research Applications
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride can be compared with other similar compounds such as:
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide:
1,3-Thiazinane-4-carboxylic acid hydrochloride: This compound has a different ring structure and functional groups, leading to different chemical and biological properties.
N,N-Dimethylhydroxylamine hydrochloride: This compound has a dimethylhydroxylamine group, which affects its chemical behavior and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)hydroxylamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S.ClH/c6-5-4-1-2-9(7,8)3-4;/h4-6H,1-3H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAILGTWIBGQRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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